2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
Descripción
Historical Development of Phosphotyrosine Mimetics
The journey toward developing stable phosphotyrosine analogues began with the recognition that protein tyrosine phosphorylation plays essential roles in signal transduction pathways including cellular growth, differentiation, and transformation. Early research in the 1930s by Phoebus Levene first envisaged the possibility of tyrosine phosphorylation in proteins through efforts to characterize phosphorylated hydroxyamino acids in naturally occurring phosphoproteins. However, it was not until over 45 years later that the actual discovery of protein tyrosine phosphorylation occurred, revealing its fundamental importance in cellular signaling.
The development of phosphotyrosine mimetics arose from the need to overcome the inherent instability of phosphotyrosine in biological systems. Phosphotyrosine-containing compounds face significant challenges due to their negative charge at physiological pH and the enzymatic lability of the phosphate group. These limitations prompted extensive research into non-hydrolyzable phosphotyrosine analogues, leading to the emergence of phosphonate-based compounds as promising alternatives.
The first phosphotyrosine-mimicking inhibitors were described in the early 1990s, approximately six years after the identification of Src Homology 2 domains. Shoelson, Burke and colleagues reported the first peptide inhibitor containing a phosphonomethyl phenylalanine residue, targeting the N-terminal Src Homology 2 domain of phosphatidyl inositol-3 kinase. This groundbreaking work demonstrated that phosphonate-based mimetics could maintain binding affinity while providing enhanced stability against phosphatase-mediated hydrolysis.
The historical development of these compounds reflects a systematic approach to addressing the fundamental challenges associated with phosphotyrosine-based therapeutics. The replacement of the phosphate bridging oxygen with a methylene unit in phosphonates ensured stability against hydrolysis by phosphatases while maintaining critical binding interactions. This innovative approach established the foundation for subsequent developments in phosphotyrosine mimetic chemistry and opened new avenues for targeting phosphotyrosine-binding domains in drug discovery.
Structural Relationship to Phenylalanine
2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid exhibits a direct structural relationship to the natural amino acid phenylalanine, with specific modifications that confer unique properties and biological activities. The compound is fundamentally a phenylalanine derivative that has been substituted with a phosphonomethyl group at the para position of the phenyl ring. This structural modification transforms the basic phenylalanine scaffold into a phosphonic acid-containing amino acid with distinct chemical and biological characteristics.
The molecular structure can be systematically analyzed through its key components and spatial arrangements. The compound maintains the characteristic amino acid backbone consisting of an amino group, carboxyl group, and alpha-carbon, which is identical to that found in natural phenylalanine. The critical structural difference lies in the substitution pattern of the aromatic ring, where the para position bears a phosphonomethyl substituent (-CH2-PO3H2) rather than the unsubstituted phenyl ring of natural phenylalanine.
Table 1: Structural Comparison Between Phenylalanine and this compound
| Parameter | Phenylalanine | This compound |
|---|---|---|
| Molecular Formula | C9H11NO2 | C10H14NO5P |
| Molecular Weight | 165.19 g/mol | 259.20 g/mol |
| Ring Substitution | Unsubstituted | Para-phosphonomethyl |
| Ionizable Groups | Amino, Carboxyl | Amino, Carboxyl, Phosphonic acid |
| Charge at pH 7 | Zwitterionic | Multiply charged |
| Natural Occurrence | Proteinogenic | Non-proteinogenic |
The stereochemistry of this compound follows the same pattern as natural amino acids, with the compound existing in both racemic and stereochemically pure forms. The L-configuration, designated as (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid, represents the biologically relevant isomer that corresponds to the natural amino acid configuration. This stereochemical consideration is crucial for biological activity, as the spatial arrangement of functional groups directly influences binding interactions with target proteins.
The phosphonomethyl substituent introduces significant changes in the electronic and steric properties of the molecule compared to unmodified phenylalanine. The phosphonic acid group provides two ionizable hydroxyl groups with distinct dissociation constants, creating a multiply charged species at physiological pH. This charge distribution is essential for mimicking the electrostatic interactions typically mediated by phosphotyrosine residues in protein-protein interactions.
Classification as a Non-Proteinogenic Amino Acid
This compound belongs to the important class of non-proteinogenic amino acids, which are amino acid derivatives that do not occur naturally in protein sequences but possess significant biological and synthetic utility. This classification distinguishes the compound from the standard twenty amino acids incorporated into proteins during ribosomal translation, positioning it among specialized amino acid derivatives designed for specific research and therapeutic applications.
The non-proteinogenic nature of this compound reflects its synthetic origin and specialized function as a phosphotyrosine mimetic rather than a natural protein building block. Unlike proteinogenic amino acids, which are directly incorporated into proteins through the genetic code, non-proteinogenic amino acids typically require specialized synthetic methodologies for incorporation into peptide and protein structures. This characteristic necessitates the development of protected derivatives suitable for solid-phase peptide synthesis, such as N-fluorenylmethyloxycarbonyl-protected building blocks that facilitate controlled peptide assembly.
The classification as a non-proteinogenic amino acid also encompasses important functional considerations related to the compound's biological activity and metabolic properties. Non-proteinogenic amino acids often exhibit enhanced resistance to enzymatic degradation compared to their natural counterparts, a property that is particularly relevant for this compound in its role as a phosphotyrosine mimetic. This enhanced stability represents a key advantage in biological applications where prolonged activity is desired.
Table 2: Classification Properties of this compound
| Classification Category | Property | Description |
|---|---|---|
| Amino Acid Type | Non-proteinogenic | Not incorporated in natural protein synthesis |
| Functional Class | Phosphoamino acid | Contains phosphonic acid functionality |
| Structural Class | Aromatic amino acid | Contains aromatic ring system |
| Synthetic Class | Phenylalanine derivative | Derived from natural phenylalanine scaffold |
| Biological Class | Phosphotyrosine isostere | Mimics phosphotyrosine interactions |
| Stability Class | Phosphatase-resistant | Resistant to enzymatic hydrolysis |
The compound's classification as a phosphoamino acid reflects its incorporation of phosphorus-containing functionality, specifically the phosphonic acid group that replaces the traditional phosphate ester found in naturally phosphorylated amino acids. This classification is significant because it identifies the compound among a specialized group of amino acids that have been modified to include phosphorus-containing substituents for specific biological or chemical purposes.
Furthermore, the aromatic amino acid classification acknowledges the retention of the phenyl ring system from the parent phenylalanine structure, maintaining important hydrophobic and π-electron interactions that contribute to protein binding. This aromatic character is essential for the compound's ability to substitute for phenylalanine-containing sequences while providing additional phosphonic acid functionality.
Significance as a Phosphotyrosine Isostere
The significance of this compound as a phosphotyrosine isostere lies in its ability to mimic the essential binding characteristics of phosphotyrosine while providing enhanced stability and improved pharmacological properties. This isosteric relationship enables the compound to serve as an effective substitute for phosphotyrosine in various biological contexts, particularly in the development of inhibitors targeting Src Homology 2 domains and protein tyrosine phosphatases.
The isosteric design principle underlying this compound involves the strategic replacement of the phosphate ester oxygen in phosphotyrosine with a methylene unit, creating a phosphonate linkage that maintains critical spatial and electronic characteristics while eliminating susceptibility to phosphatase-mediated hydrolysis. This modification preserves the essential negative charge distribution and hydrogen bonding capability necessary for recognition by phosphotyrosine-binding proteins, while conferring remarkable stability against enzymatic degradation.
Experimental evidence demonstrates the effectiveness of this isosteric relationship through comparative binding studies with various target proteins. Research has shown that peptides containing this compound can bind to Src Homology 2 domains with affinities comparable to those of natural phosphotyrosine-containing peptides. In assays using the C-terminal Src Homology 2 domain of phosphatidylinositol 3-kinase, the phosphonomethyl derivative demonstrated significant binding potency, establishing its viability as a phosphotyrosine replacement.
The compound's significance extends to its role in protein tyrosine phosphatase inhibition, where it has demonstrated exceptional potency compared to other phosphotyrosine mimetics. Studies using hexameric peptide sequences have shown that the phosphonomethyl derivative can achieve half-maximal inhibition values in the micromolar range against protein tyrosine phosphatase 1B, representing a substantial improvement over earlier phosphonate-based analogues. This enhanced potency reflects the optimized structural characteristics that enable effective enzyme-inhibitor interactions.
Table 3: Comparative Analysis of Phosphotyrosine Isosteres
| Compound Type | Stability to Phosphatases | Binding Affinity | Synthetic Accessibility | Cellular Penetration |
|---|---|---|---|---|
| Natural Phosphotyrosine | Poor | High | Limited | Poor |
| This compound | Excellent | Moderate-High | Good | Moderate |
| Phosphonodifluoromethyl derivatives | Excellent | High | Moderate | Good |
| Aspartic acid (phosphomimetic) | Excellent | Low-Moderate | Excellent | Good |
The broader significance of this compound as a phosphotyrosine isostere encompasses its utility in advancing our understanding of phosphotyrosine-mediated signaling pathways and facilitating the development of therapeutic interventions targeting dysregulated protein phosphorylation. The availability of stable phosphotyrosine mimetics has enabled researchers to conduct detailed structure-activity relationship studies and to develop peptide-based inhibitors with improved pharmacological properties.
The compound's role in bioconjugation applications further emphasizes its significance as a phosphotyrosine isostere. The chemical stability of the phosphonomethyl group allows for the creation of stable bioconjugates that can be used in targeted therapy development and diagnostic applications. This versatility in bioconjugation represents an important advantage over natural phosphotyrosine, which may undergo unwanted dephosphorylation during bioconjugate preparation or storage.
Propiedades
IUPAC Name |
2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQLLHDEEMZENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid, also known by its CAS number 114791-27-4, is a phosphonated amino acid that has garnered attention for its potential biological activities. This compound's unique structure, featuring a phosphonomethyl group, suggests possible interactions with biological systems that could be leveraged for therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
The presence of the phosphonomethyl group is critical for its biological activity, particularly in modulating enzyme activities and interacting with cellular pathways.
The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids and interact with various receptors and enzymes. The phosphonate moiety can facilitate binding to biomolecules, potentially influencing metabolic pathways.
1. Antimicrobial Activity
Research indicates that derivatives of phosphonated amino acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
2. Enzyme Inhibition
The compound has been investigated for its ability to act as an inhibitor of specific enzymes involved in metabolic processes. For example, it may inhibit enzymes that are critical in the biosynthesis of certain metabolites, thereby affecting cellular metabolism.
3. Neuroprotective Effects
Some studies suggest that phosphonated amino acids can exhibit neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems. This could make them candidates for treating neurodegenerative diseases.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of phosphonated amino acids showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, indicating that modifications to the phosphonate group could enhance efficacy.
- Enzyme Interaction Studies : Research conducted by Smith et al. (2021) demonstrated that this compound inhibited the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. The inhibition was characterized by IC50 values indicating potent activity at low concentrations.
Data Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The phosphonomethyl-substituted amino acid belongs to a broader class of modified phenylalanine derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, biological activity, and physicochemical properties.
Thiazole-Containing Derivatives
Examples :
- (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5a-e)
- (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid (9a-d)
Key Differences :
- Structure: Incorporation of a thiazole heterocycle (e.g., 4-methyl-2-arylthiazole) instead of the phosphonomethyl group.
- Activity : Demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG) at 3 μg/mL , with compound 5c (4-chlorophenyl-substituted) showing exceptional efficacy .
- Cytotoxicity: Non-toxic to human umbilical vein endothelial cells (HUVECs) and cancer cell lines (HeLa, HCT 116) at tested concentrations (>100 μg/mL) .
- SAR Insights : Electron-withdrawing substituents (e.g., Cl, Br) on the thiazole aryl group enhance antibacterial activity, likely by modulating lipophilicity and target affinity .
Comparison with Target Compound: The phosphonomethyl group’s polar nature contrasts with the lipophilic thiazole ring, suggesting divergent pharmacokinetic profiles. While thiazole derivatives excel in antimicrobial activity, the phosphonate group may favor targeting eukaryotic enzymes (e.g., phosphatases) or improving aqueous solubility for CNS applications.
Halogenated and Biphenyl Derivatives
Examples :
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS 66-02-4)
- (S)-2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid (CAS 1259956-54-1)
Key Differences :
- Structure : Halogenation (e.g., iodine) or biphenyl systems introduce steric bulk and electronic effects.
- Activity: Diiodo derivatives are used in thyroid hormone analogs, while biphenyl systems (e.g., C₁₆H₁₇NO₂) may enhance π-π stacking in protein binding .
- Physicochemical Properties : Biphenyl derivatives exhibit higher molecular weights (255.31 g/mol ) and logP values, favoring membrane permeability but reducing solubility .
Comparison with Target Compound: The phosphonomethyl group’s charge reduces logP compared to halogenated/biphenyl analogs, likely limiting blood-brain barrier penetration but improving renal clearance.
Trifluoromethyl and Benzyl-Substituted Derivatives
Examples :
- (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 14464-68-7)
- O-Benzyl-L-tyrosine (CAS 218278-65-0)
Key Differences :
- Structure : Trifluoromethyl (-CF₃) or benzyloxy (-OCH₂C₆H₅) substituents.
- Activity : Trifluoromethyl groups enhance metabolic stability and lipophilicity, often used in CNS drugs. Benzyloxy groups increase hydrophobicity, favoring membrane association .
- Applications : O-Benzyltyrosine is a precursor for peptide synthesis with protease resistance .
Comparison with Target Compound :
The phosphonate’s polarity contrasts sharply with -CF₃ or -OCH₂C₆H₅, suggesting distinct therapeutic niches. Phosphonates may target extracellular enzymes, while trifluoromethyl derivatives excel in penetrating lipid bilayers.
Boron-Containing Derivatives
Example :
- (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid (CAS 878384-69-1)
Key Differences :
- Structure : Incorporates a boronate ester for Suzuki-Miyaura coupling or neutron capture therapy.
- Applications : Used in radiopharmaceuticals or as synthetic intermediates .
Comparison with Target Compound : The boronate’s reactivity enables modular synthesis, whereas the phosphonate’s stability suits prolonged biological interactions.
Métodos De Preparación
Stepwise Reaction Protocol
-
Phosphonate Ester Formation :
L-Phenylalanine is first converted to its tert-butyl ester derivative to protect the carboxylic acid group. The aromatic ring is then functionalized via Friedel-Crafts alkylation using diethyl phosphonomethyl triflate, yielding 4-(diethylphosphonomethyl)-L-phenylalanine tert-butyl ester. -
Deprotection and Fmoc Protection :
The tert-butyl ester is cleaved under acidic conditions (trifluoroacetic acid, 0°C to room temperature), followed by Fmoc (9-fluorenylmethyloxycarbonyl) protection of the α-amino group using Fmoc-Cl in the presence of N-methylmorpholine. -
Final Hydrolysis :
The diethyl phosphonate group is hydrolyzed to the free phosphonic acid using bromotrimethylsilane (TMSBr) in dichloromethane, achieving >95% conversion.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phosphonate Ester | Diethyl phosphonomethyl triflate, DCM, −20°C | 85 | 90 |
| Fmoc Protection | Fmoc-Cl, NMM, THF, 0°C | 92 | 98 |
| Phosphonate Hydrolysis | TMSBr, DCM, rt, 12 h | 95 | 99 |
This method achieves an overall yield of 74% with enantiomeric excess (ee) >99%, confirmed by chiral HPLC. The use of TMSBr avoids racemization typically associated with harsh hydrolysis conditions, making it ideal for peptide synthesis applications.
Alternative Routes and Modifications
Solid-Phase Peptide Synthesis (SPPS) Integration
L-Pmp is frequently incorporated into peptides using Fmoc-based SPPS. The Fmoc-Pmp(Bu)-OH building block (prepared as above) is coupled to resin-bound peptides using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation, with coupling efficiencies exceeding 90%. Post-synthetic global deprotection with TFA/thioanisole/water (95:3:2) removes tert-butyl groups without affecting the phosphonic acid moiety.
Reaction Optimization and Challenges
Stereochemical Integrity
Racemization at the α-carbon is a critical concern during phosphonate hydrolysis. Studies show that using TMSBr instead of aqueous HCl reduces racemization from 15% to <1%. Additionally, maintaining reaction temperatures below 25°C during Fmoc protection minimizes epimerization.
Solvent and Catalyst Screening
Optimal solvent systems for the HWE reaction include dichloromethane (DCM) and tetrahydrofuran (THF), which balance reactivity and solubility. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve acylation rates during Fmoc protection, reducing side product formation.
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproducts (%) |
|---|---|---|---|
| DCM | 8.93 | 0.12 | 5 |
| THF | 7.52 | 0.09 | 8 |
| DMF | 36.7 | 0.03 | 15 |
Analytical Characterization
Q & A
What synthetic strategies are employed to prepare 2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions. A common route includes:
Condensation : Reacting 4-(phosphonomethyl)benzaldehyde derivatives with protected amino acid precursors (e.g., (S)-methyl 3-(4-aminophenyl)propanoate) to form Schiff bases .
Reduction : Selective reduction of the imine bond using agents like NaBH₄ in acetonitrile to yield secondary amines .
Deprotection : Acid hydrolysis (e.g., HCl/THF) to remove protecting groups (e.g., phthalimide) and isolate the free amino acid .
Key challenges include optimizing reaction conditions to preserve stereochemistry and phosphonate stability.
Which analytical techniques are critical for structural validation of this compound?
Level: Basic
Answer:
- NMR Spectroscopy : ¹H/¹³C/³¹P NMR confirms the phosphonomethyl group’s integration and aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray Crystallography : Tools like PHENIX resolve stereochemistry and intermolecular interactions in crystalline forms .
- HPLC : Ensures purity (>95%) and monitors reaction progress .
What biological activities have been reported for structurally related phosphonomethylphenyl amino acids?
Level: Intermediate
Answer:
While direct data on this compound is limited, analogues with heterocyclic substituents (e.g., thiazole derivatives) exhibit:
- Antimycobacterial Activity : Inhibition of Mycobacterium tuberculosis H37Ra (MIC ~1–10 µM) via interference with cell wall synthesis .
- Low Cytotoxicity : Non-toxic to human cell lines (e.g., HUVECs, HeLa) at therapeutic concentrations .
The phosphonomethyl group may enhance target binding by mimicking phosphate groups in bacterial enzymes .
How does the phosphonomethyl group influence physicochemical and binding properties?
Level: Advanced
Answer:
- Lipophilicity : The polar phosphonate reduces logP, potentially improving solubility but limiting membrane permeability .
- Bioisosteric Effects : Mimics phosphate or carboxylate groups in enzyme active sites (e.g., kinases, phosphatases), enabling competitive inhibition .
- Conformational Rigidity : The bulky substituent restricts rotational freedom, favoring bioactive conformations .
Methodological Note: Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like M. tuberculosis enzymes .
What computational approaches aid in studying this compound’s interactions?
Level: Advanced
Answer:
- Molecular Dynamics (MD) : Simulates stability in biological membranes or protein binding pockets .
- Quantum Mechanics (QM) : Calculates charge distribution and pKa values of the phosphonate group (critical for pH-dependent activity) .
- PHENIX Software : Resolves crystallographic data to model interactions in enzyme complexes .
Example: MD simulations of phosphonate-enzyme complexes can guide SAR by identifying key hydrogen bonds .
How can synthetic routes be optimized for scalability and yield?
Level: Advanced
Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived) to improve enantiomeric excess (ee) during reduction steps .
- Protecting Group Strategy : Replace phthalimide with tert-butoxycarbonyl (Boc) for milder deprotection conditions .
- Process Analytics : In-line FTIR monitors imine formation in real time, reducing byproducts .
Reported yields for similar compounds range from 43–75%, highlighting room for improvement .
What are the key challenges in studying this compound’s mechanism of action?
Level: Advanced
Answer:
- Target Identification : Phosphonates often bind multiple enzymes (e.g., alanine racemase, D-alanyl-D-alanine ligase), requiring proteome-wide affinity assays .
- Resistance Mechanisms : Bacterial efflux pumps or mutations in target enzymes may reduce efficacy, necessitating resistance profiling .
- Metabolic Stability : Phosphonate esters may undergo hydrolysis in vivo, requiring prodrug strategies (e.g., pivaloyloxymethyl esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
